molecular formula C8H6Cl5O3P B1619472 2-Chlorophenyl 2,2,2-trichloroethyl chlorophosphate CAS No. 59819-52-2

2-Chlorophenyl 2,2,2-trichloroethyl chlorophosphate

Cat. No. B1619472
CAS RN: 59819-52-2
M. Wt: 358.4 g/mol
InChI Key: ORLCYMQZIPSODD-UHFFFAOYSA-N
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Description

“2-Chlorophenyl 2,2,2-trichloroethyl chlorophosphate” is a phosphorylating agent used for preparing protected nucleotides . It has a molecular formula of C8H6Cl5O3P and a molecular weight of 358.37 .


Molecular Structure Analysis

The molecular structure of “2-Chlorophenyl 2,2,2-trichloroethyl chlorophosphate” is represented by the SMILES string: Clc1ccccc1OP(Cl)(=O)OCC(Cl)(Cl)Cl .


Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.535 and a density of 1.574 g/mL at 20 °C (lit.) . It’s available in purum grade with an assay of ≥98.0% (AT) .

Scientific Research Applications

Organophosphate Flame Retardants and Plasticisers in Surface Waters

Organophosphate compounds, including 2-Chlorophenyl 2,2,2-trichloroethyl chlorophosphate, are primarily used as flame retardants, plasticizers, and lubricants in various consumer products. These compounds have been detected in rivers and sewage treatment plant effluents, suggesting their widespread environmental presence and potential impact on aquatic ecosystems. The primary sources of these organophosphates in the environment are sewage treatment plants, and their concentrations vary depending on the surrounding human activities (Andresen, Grundmann, & Bester, 2004).

Exposure in the General Population

The increase in the use of organophosphate flame retardants, including 2-Chlorophenyl 2,2,2-trichloroethyl chlorophosphate, in consumer products has led to rising concerns about human exposure. Studies have shown that these compounds are present in the environment and can be detected in human biological samples. The implications of this exposure on public health are significant, with children and certain demographics potentially being more exposed (Ospina et al., 2018).

Indoor Environmental Presence

Research has identified the presence of organophosphates, such as 2-Chlorophenyl 2,2,2-trichloroethyl chlorophosphate, in various indoor environments. These compounds are found in household dust and on surfaces like computer screens, reflecting their use in a wide array of domestic products like floor polish, PVC floor coverings, and plastic products. This widespread indoor presence indicates the potential for regular human exposure in everyday settings (Marklund, Andersson, & Haglund, 2003).

Metabolism in Humans

The biotransformation of phosphate flame retardants, including 2-Chlorophenyl 2,2,2-trichloroethyl chlorophosphate, has been studied in human liver fractions. Understanding the metabolism of these compounds is crucial to evaluate their bioavailability and toxicity in humans. Metabolites of these organophosphates have been identified, which can serve as biomarkers for exposure and potential health risk assessments (Van den Eede et al., 2013).

properties

IUPAC Name

1-chloro-2-[chloro(2,2,2-trichloroethoxy)phosphoryl]oxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl5O3P/c9-6-3-1-2-4-7(6)16-17(13,14)15-5-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLCYMQZIPSODD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OP(=O)(OCC(Cl)(Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl5O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10975215
Record name 2-Chlorophenyl 2,2,2-trichloroethyl phosphorochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10975215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorophenyl 2,2,2-trichloroethyl chlorophosphate

CAS RN

59819-52-2
Record name 2-Chlorophenyl 2,2,2-trichloroethyl phosphorochloridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59819-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorophenyl 2,2,2-trichloroethyl chlorophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059819522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorophenyl 2,2,2-trichloroethyl phosphorochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10975215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chlorophenyl 2,2,2-trichloroethyl chlorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.290
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RL Deisenhofer, K Ballschmiter - Fresenius' journal of analytical chemistry, 1998 - Springer
3-(2,3-Dihydroxy-propoxy)-propyl-silica (diolsilica) was modified to bonded stationary phases for normal-phase high-performance liquid chromatography (NPLC) carrying phosphorous …

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